

Chemical synthesis and structure of Oliceridine (TRV130)

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An In-depth Technical Guide to the Chemical Synthesis and Structure of Oliceridine (TRV130)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oliceridine (TRV130), marketed as Olinvyk, is a novel intravenous opioid analgesic approved for the management of moderate to severe acute pain.[1][2] It is distinguished by its unique mechanism of action as a G protein-biased agonist at the μ -opioid receptor (MOR).[3][4] This biased agonism is designed to preferentially activate the G protein signaling pathway, which is primarily responsible for analgesia, while minimizing the recruitment of the β -arrestin pathway, which is associated with common opioid-related adverse effects such as respiratory depression and constipation.[5][6][7] This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key experimental data related to Oliceridine.

Chemical Structure and Properties

Oliceridine is a complex chiral molecule featuring a T-shaped conformation with three key moieties: a methoxythiophen group, a pyridine ring, and a spirocyclic system.[8][9] Its specific stereochemistry is crucial for its pharmacological activity.

IUPAC Name: N-[(3-methoxythiophen-2-yl)methyl]-2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethanamine[1][10]



Synonyms: TRV130, Olinvyk[10]

Chemical Formula: C22H30N2O2S[1][11]

Molar Mass: 386.55 g⋅mol⁻¹[1][2]

• Stereochemistry: The molecule possesses a single defined stereocenter at the C9 position of the spirocycle, designated as (9R).[10][11][12]

Table 1: Core Chemical Identifiers for Oliceridine

Identifier	Value	Reference(s)	
CAS Number	1401028-24-7	[1][10]	
PubChem CID	66553195	[10]	
DrugBank ID	DB14881	[1]	
UNII	MCN858TCP0	[1]	
ATC Code	N02AX07	[1]	

Chemical Synthesis

The synthesis of **Oliceridine** is a multi-step process involving several key organic reactions to construct its complex architecture. The pathway described by Trevena Inc. involves the creation of the spirocyclic core followed by the addition of the pyridine and methoxythiophen side chains.[9][13]

Key Reaction Steps:

- Prins Cyclization: The synthesis begins with an acid-catalyzed Prins reaction between pentanone and butenol to form the initial alcohol-containing spirocycle.[8][9]
- Ley-Griffith Oxidation: The resulting alcohol is then oxidized to the corresponding ketone using a Ley-Griffith oxidation.[8][9]

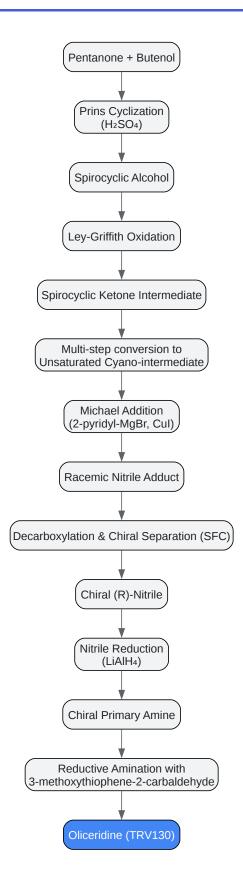
Foundational & Exploratory





- Michael Addition: A crucial step involves the 1,4-conjugate addition of a 2-pyridyl Grignard reagent to an unsaturated cyano-intermediate. This reaction, catalyzed by copper iodide, introduces the pyridine ring.[9][13]
- Decarboxylation & Chiral Separation: The product from the Michael addition undergoes decarboxylation. The resulting racemic nitrile is then resolved using supercritical fluid chromatography (SFC) to isolate the desired (R)-isomer.[9][13]
- Nitrile Reduction: The isolated chiral nitrile is reduced to its primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[9][13]
- Reductive Amination: The final step involves a reductive amination reaction between the primary amine and 3-methoxythiophene-2-carbaldehyde to attach the final side chain, yielding **Oliceridine**.[9][13]





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Caption: Chemical synthesis workflow for **Oliceridine** (TRV130).

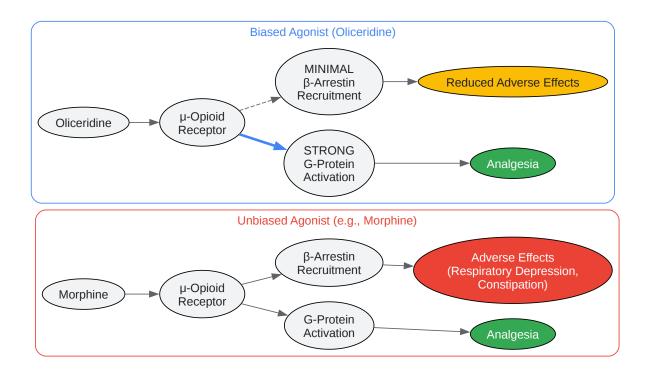


Mechanism of Action: G Protein Bias

Oliceridine's therapeutic innovation lies in its "biased agonism" or "functional selectivity" at the μ -opioid receptor (MOR), a G protein-coupled receptor (GPCR).[3][5]

- Conventional Opioids (e.g., Morphine): These are considered "unbiased" agonists. Upon binding to the MOR, they activate both the G protein signaling pathway and the β-arrestin2 pathway.[4][6]
 - G Protein Pathway: Activation of the inhibitory G protein (Gi/o) leads to the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, and modulation of ion channels.
 This cascade is primarily responsible for the desired analgesic effects.[5][8]
 - β-Arrestin2 Pathway: Recruitment of β-arrestin2 leads to receptor desensitization, internalization, and the initiation of separate signaling cascades. This pathway is strongly implicated in mediating adverse effects like respiratory depression, constipation, and the development of tolerance.[7][14]
- Oliceridine (Biased Agonist): Oliceridine binding stabilizes a receptor conformation that
 preferentially couples with and activates the G protein pathway while only minimally
 recruiting β-arrestin2.[2][10] This selective activation aims to separate the analgesic effects
 from the adverse effects mediated by β-arrestin.[15]





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Caption: Signaling pathways of unbiased vs. biased μ -opioid receptor agonists.

Pharmacological Data & Clinical Efficacy

Preclinical and clinical studies have quantified **Oliceridine**'s potency, efficacy, and safety profile, often in comparison to morphine.

Preclinical Data

In preclinical models, **Oliceridine** demonstrated potent analgesic effects with a wider therapeutic window compared to morphine.



Table 2: Preclinical In Vitro & In Vivo Comparison

Parameter	Oliceridine (TRV130)	Morphine	Model System	Reference(s)
G Protein Activation (cAMP EC50)	7.9 nM	Similar to Oliceridine	HEK-293 cells (human MOR)	[13]
β-Arrestin-2 Recruitment (% Efficacy)	15%	100% (Reference)	HEK-293 cells (human MOR)	[13]
Analgesic Potency (vs. Morphine)	3 to 10 times more potent	1x (Reference)	Mouse/rat models	[16]
Tolerance Development	Less tolerance observed	Higher tolerance observed	Murine model (4- day admin.)	[16][17]

| Reward Behavior (CPP Assay) | No reward behavior | Significant reward behavior | Mouse model |[17][18] |

CPP: Conditioned Place Preference

Clinical Trial Data

Phase III trials (APOLLO-1, APOLLO-2, and the open-label ATHENA study) established the efficacy and safety of **Oliceridine** for postoperative pain.[6][16]

Table 3: Summary of Phase III Clinical Trial Findings (vs. Morphine)



Endpoint	Oliceridine	Morphine	Trial Context	Reference(s)
Analgesic Efficacy	Non-inferior to morphine	-	APOLLO-1 (bunionectomy), APOLLO-2 (abdominoplas ty)	[4][16][19]
Onset of Analgesia	Faster onset (as early as 5 min)	Slower onset	Postoperative pain	[4]
Incidence of Nausea/Vomiting	Lower incidence	Higher incidence	Post-hoc analysis of APOLLO trials	[4][19]

| Respiratory Safety Events | Reduced incidence | Higher incidence | Post-hoc analysis of APOLLO trials |[4][7] |

Note: Dosing regimens in trials were not designed to be directly equianalgesic, which is a limitation for direct comparison of adverse event rates.[19]

Key Experimental Protocols

The characterization of **Oliceridine**'s biased agonism relies on specific in vitro assays and well-controlled clinical trial designs.

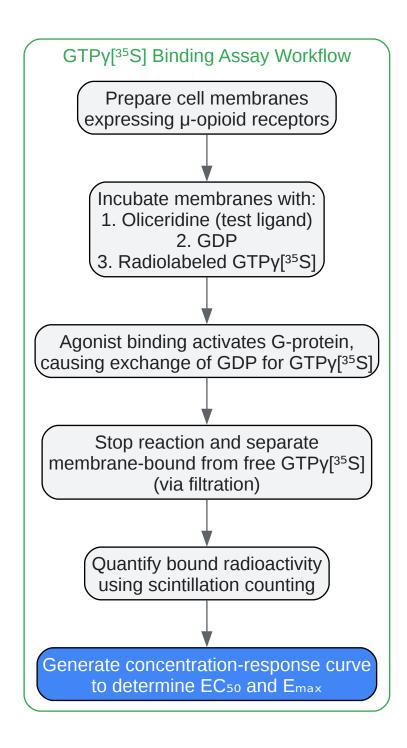
In Vitro Assay: G Protein Activation (GTPy[35S] Binding Assay)

This assay measures the direct activation of G proteins by an agonist-bound receptor.

- Preparation: Cell membranes expressing the μ-opioid receptor are prepared.
- Incubation: Membranes are incubated with the test ligand (e.g., Oliceridine), GDP, and radiolabeled GTPγ[35S].
- Activation & Binding: Agonist binding activates the G protein, causing it to release GDP and bind the non-hydrolyzable GTPy[35S].



- Separation: The reaction is stopped, and membrane-bound radioactivity is separated from unbound radioactivity via filtration.
- Quantification: The amount of bound GTPγ[35S] is quantified using a scintillation counter, which is proportional to the level of G protein activation. Potency (EC50) and efficacy (Emax) are determined from concentration-response curves.





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Caption: Experimental workflow for a G-protein activation assay.

Clinical Trial Protocol: APOLLO-1 & APOLLO-2 (Phase III)

These were randomized, double-blind, placebo- and active-controlled trials to evaluate the efficacy and safety of **Oliceridine** for moderate to severe acute postoperative pain.

- Patient Population: Patients undergoing hard-tissue (bunionectomy, APOLLO-1) or softtissue (abdominoplasty, APOLLO-2) surgery.[16][19]
- Randomization: Patients were randomized to receive intravenous (IV) Oliceridine, IV
 morphine, or placebo via a patient-controlled analgesia (PCA) device.
- Dosing: The trials used a loading dose followed by on-demand PCA doses (e.g., Oliceridine 1.5 mg loading dose followed by 0.1, 0.35, or 0.5 mg demand doses vs. Morphine 4 mg loading dose followed by 1 mg demand doses).[16]
- Primary Endpoint: The primary endpoint was a responder analysis, comparing the proportion of treatment responders in the **Oliceridine** groups versus the placebo group over a set period (e.g., 48 hours for APOLLO-1). A responder was defined by achieving a specific level of pain reduction without needing rescue medication and without early discontinuation.[19]
- Secondary & Safety Endpoints: Included assessments of pain intensity over time, use of rescue medication, and the incidence of adverse events, particularly nausea, vomiting, and respiratory depression.[19]

Conclusion

Oliceridine (TRV130) represents a significant development in opioid pharmacology, stemming from a structure-based drug design approach aimed at improving the safety profile of potent analgesics. Its chemical structure, featuring a specific (9R)-stereocenter, is integral to its function as a G protein-biased agonist at the μ -opioid receptor. The multi-step synthesis allows for precise control over its complex architecture. By preferentially activating the G protein pathway over the β -arrestin pathway, Oliceridine provides potent analgesia with a statistically



significant reduction in certain adverse events compared to morphine in clinical trials. This technical overview provides the foundational chemical, pharmacological, and clinical data for professionals engaged in pain management research and drug development.

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References

- 1. Oliceridine Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. oliceridine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. tandfonline.com [tandfonline.com]
- 5. What is the mechanism of Oliceridine fumarate? [synapse.patsnap.com]
- 6. A Dive Into Oliceridine and Its Novel Mechanism of Action PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview and Prospects of the Clinical Application of Oliceridine PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Oliceridine | NROChemistry [nrochemistry.com]
- 10. Oliceridine | C22H30N2O2S | CID 66553195 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. OLICERIDINE [drugfuture.com]
- 13. Portico [access.portico.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Oliceridine: A Novel Drug for the Management of Moderate to Severe Acute Pain A Review of Current Evidence PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]



- 18. Pharmacological Characters of Oliceridine, a μ-Opioid Receptor G-Protein-Biased Ligand in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
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